molecular formula C22H23ClN2O3S B2922119 (3-(2-氯苯基)-5-甲基异恶唑-4-基)(4-(((呋喃-2-基甲基)硫代)甲基)哌啶-1-基)甲苯酮 CAS No. 1396867-61-0

(3-(2-氯苯基)-5-甲基异恶唑-4-基)(4-(((呋喃-2-基甲基)硫代)甲基)哌啶-1-基)甲苯酮

货号 B2922119
CAS 编号: 1396867-61-0
分子量: 430.95
InChI 键: OYHLHAFREAKMEG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound contains several functional groups including a chlorophenyl group, a methylisoxazole ring, a furan ring, and a piperidine ring. These functional groups suggest that the compound could have a variety of chemical properties and potential applications .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step organic synthesis processes. For example, the Suzuki–Miyaura coupling is a common method used to form carbon-carbon bonds in organic compounds .


Molecular Structure Analysis

The compound’s molecular structure is likely complex due to the presence of multiple rings and functional groups. The presence of these groups can influence the compound’s physical and chemical properties, as well as its reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For example, the chlorophenyl group could undergo nucleophilic aromatic substitution reactions, while the isoxazole ring could participate in cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group could increase the compound’s lipophilicity, while the piperidine ring could influence its basicity .

科学研究应用

微波辅助合成和生物应用

Ravula 等人 (2016) 的一项研究探索了具有潜在抗炎和抗菌特性的新型吡唑啉衍生物的微波辅助合成。这项研究证明了微波辐射在提高复杂有机化合物合成效率方面的效用,可能包括具有与所讨论化合物相似的结构特征的分子。合成的化合物显示出有希望的生物活性,表明可以应用类似的方法来合成和评估目标化合物的生物活性 (Ravula 等,2016)

同构结构和交换规则

Swamy 等人 (2013) 对同构的甲基和氯代取代杂环类似物进行的研究证明了氯-甲基 (Cl-Me) 交换规则。这项研究关于分子结构及其相互作用的发现可以为理解复杂分子的结构行为(如所关注的分子)提供基础,特别是在取代基对分子性质的影响方面 (Swamy 等,2013)

分子相互作用研究

Shim 等人 (2002) 的一篇论文讨论了大麻素受体拮抗剂的分子相互作用,重点介绍了分子对接和构象分析在理解受体-配体相互作用中的应用。类似的研究可以针对我们感兴趣的化合物进行,以预测其与生物靶标的潜在相互作用,从而阐明其可能的治疗应用 (Shim 等,2002)

杂环化合物的合成和生物活性

Hafez 等人 (2016) 关于具有潜在抗菌和抗癌活性的新型吡唑衍生物的合成研究强调了杂环化合物在药物发现中的重要性。这项研究表明,设计和合成具有复杂杂环骨架的分子(类似于所讨论的化合物)可以发现新的治疗剂 (Hafez 等,2016)

对接和理论研究

Sivakumar 等人 (2021) 的一项详细检查结合了对特定杂环化合物的谱学分析、DFT 计算和分子对接研究,为理解其构效关系提供了一种综合方法。这种多学科研究方法可能有助于研究 "(3-(2-氯苯基)-5-甲基异恶唑-4-基)(4-(((呋喃-2-基甲基)硫代)甲基)哌啶-1-基)甲苯酮" 的科学应用 (Sivakumar 等,2021)

属性

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O3S/c1-15-20(21(24-28-15)18-6-2-3-7-19(18)23)22(26)25-10-8-16(9-11-25)13-29-14-17-5-4-12-27-17/h2-7,12,16H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHLHAFREAKMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)CSCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。